molecular formula C13H13BrN2O2 B1328674 Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate CAS No. 1171535-98-0

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate

Cat. No. B1328674
M. Wt: 309.16 g/mol
InChI Key: VBUCVTTXWYINIB-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. The compound of interest is a derivative of this class, featuring a bromine atom, a methyl group, and a phenyl group attached to the pyrazole ring, with an ethyl ester group at the 3-carboxylate position.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, a novel ethyl pyrrole-2-carboxylate derivative was synthesized and characterized using various spectroscopic techniques, including NMR, UV-Visible, FT-IR, and Mass spectroscopy . Similarly, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, another brominated heterocyclic compound, was synthesized and characterized by IR spectroscopy, 13C NMR, Mass spectroscopy, and single-crystal X-ray diffraction analysis . These studies provide insights into the synthetic routes that could be adapted for the synthesis of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate, although the exact synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using quantum chemical calculations and X-ray diffraction analysis. For example, the crystal structures of various ethyl carboxylate derivatives were determined, providing information on the conformations and arrangements of these molecules . Quantum chemical computational studies have also been performed to calculate the optimized molecular geometry and vibrational frequencies of similar compounds . These methods could be applied to Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored in the context of heterocyclic synthesis. For instance, unexpected polysubstituted pyrazole derivatives were isolated from a one-pot reaction involving 4-bromo-3-methyl-1-phenylpyrazole . This indicates that brominated pyrazoles can undergo various chemical transformations to yield a diverse array of products. The chemical reactions of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate could similarly be diverse and may include substitutions, eliminations, or additions, depending on the reaction conditions and reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from spectroscopic and computational studies. The vibrational analysis, NMR chemical shifts, and thermodynamic parameters provide valuable information about the stability and reactivity of these compounds . For example, the binding energy of a dimer formed by intermolecular hydrogen bonding was calculated using DFT calculations . The molecular electrostatic potential, natural bond orbital analysis, and frontier molecular orbitals have been used to predict the reactivity and interaction of these molecules with other chemical species . These analyses are crucial for understanding the behavior of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate in various chemical environments.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is involved in various synthetic chemical reactions. For instance, it has been used in the preparation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, showcasing its versatility in creating complex heterocyclic compounds (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014). Furthermore, its derivatives have been used in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, indicating its role in dye chemistry and materials science (Karcı & Karcı, 2012).

Pharmaceutical Research

In pharmaceutical research, compounds derived from ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate have been synthesized and evaluated for various biological activities. For example, a study synthesized a series of compounds for testing as anticancer and anti-5-lipoxygenase agents, reflecting its potential in drug development (Rahmouni et al., 2016).

Material Science Applications

In material science, the compound's derivatives have been used in the synthesis of disperse dyes for polyester fibers, demonstrating its application in textile industry (Rangnekar & Dhamnaskar, 1990).

properties

IUPAC Name

ethyl 4-bromo-5-methyl-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-11(14)9(2)16(15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUCVTTXWYINIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate

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